Triethylphosphate
Overview
Description
Triethyl phosphate is an organic chemical compound with the formula (C2H5)3PO4 . It is a colorless liquid and is the triester of ethanol and phosphoric acid, also known as "phosphoric acid, triethyl ester" . Its primary uses are as an industrial catalyst (in acetic anhydride synthesis), a polymer resin modifier, and a plasticizer (e.g., for unsaturated polyesters) .
Synthesis Analysis
A preparation method of triethyl phosphate includes synthesizing phosphorous acid triethyl and synthesizing triethyl phosphate . The process involves the reaction between dehydrated alcohol and phosphorus trichloride, followed by the reaction of the resultant solution with oxygen . A high-temperature decomposition pathway during Triethyl phosphate pyrolysis has been proposed, which takes place via seven concerted elimination reactions .
Molecular Structure Analysis
Triethyl phosphate is an ester compound with the chemical formula (C2H5O)3PO . It consists of three ethyl groups (C2H5) attached to a central phosphorus atom, which is bonded to an oxygen atom .
Chemical Reactions Analysis
Triethyl phosphate undergoes high-temperature decomposition during pyrolysis via seven concerted elimination reactions . The kinetics of these reactions have been investigated computationally .
Physical And Chemical Properties Analysis
Triethyl phosphate is a colorless, corrosive liquid . It is combustible and slowly dissolves in water . It has a molar mass of 182.15 g/mol .
Scientific Research Applications
Combustion Kinetic Modeling
Triethyl phosphate has been studied for its decomposition pathways, especially in high-temperature environments. A study by Neupane et al. (2019) focused on the high-temperature decomposition pathway during TEP pyrolysis, which occurs via several concerted elimination reactions. Computational studies were conducted to investigate the kinetics of these reactions, providing insights into the decomposition mechanisms of TEP and its potential applications in understanding combustion processes (Neupane, Rahman, Masunov, & Vasu, 2019).
Environmental Impact and Regulation
TEP's presence in environmental samples, such as water reservoirs, has led to studies on its impact and the establishment of maximum permissible levels for safety. Research by Sakhnovskaia et al. (1991) presented data on the hygienic regulation of TEP in reservoir water, suggesting a maximum allowable concentration (MAC) based on comprehensive assessments of its effects on water quality and the environment (Sakhnovskaia, Manenko, Ivanova, Komissarova, & Iashchenko, 1991).
Microbial Response
The influence of TEP on microbial communities has also been a subject of research. Domingo, Berry, and Hazen (1997) evaluated the impact of TEP on landfill aquifer microbial activity using standard techniques and in situ hybridizations. Their study revealed that TEP could stimulate microbial degradation of aromatic compounds in phosphate-limited aquifers, indicating its potential role in bioremediation processes (Domingo, Berry, & Hazen, 1997).
Toxicity and Safety Studies
Concerning TEP's safety, Gumbmann, Gagné, and Williams (1968) conducted short-term toxicity studies on rats fed TEP in their diet. The study aimed to understand the toxicological effects of TEP at various concentrations and its potential impact on growth, reproduction, and various clinical factors. Such studies are crucial for establishing safe usage levels and understanding the health implications of TEP exposure (Gumbmann, Gagné, & Williams, 1968).
Safety And Hazards
Future Directions
Triethyl phosphate has been explored as a cost-effective nonflammable cosolvent to counter safety risks in lithium-ion batteries . It has also been used to fabricate highly porous PVDF hollow fiber membranes for membrane distillation . These studies suggest promising future directions for the use of Triethyl phosphate in various applications.
properties
IUPAC Name |
triethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPFSLDHJDLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P, Array | |
Record name | TRIETHYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID8026228 | |
Record name | Triethyl phosphate | |
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Molecular Weight |
182.15 g/mol | |
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Physical Description |
Triethyl phosphate appears as a colorless, corrosive liquid. Combustible. Slowly dissolves in water and sinks in water. Severely irritates skin, eyes and mucous membranes., Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Phosphoric acid, triethyl ester | |
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Boiling Point |
419 to 421 °F at 760 mmHg ; 217 °F at 25 mmHg (NTP, 1992), 215.5 °C, 215 °C | |
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Flash Point |
240 °F (NTP, 1992), 240 °F (115 °C) (Open cup), 116 °C o.c. | |
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Solubility |
Soluble, slight decomposition (NTP, 1992), Soluble in diethyl ether, benzene; very soluble in ethanol; slightly soluble in chloroform, Soluble in most organic solvents, alcohol, ether., In water, 5.00X10+5 mg/L at 25 °C, Solubility in water: miscible | |
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Density |
1.068 (USCG, 1999) - Denser than water; will sink, 1.0695 g/cu cm at 20 °C, Bulk density = 8.90 lb/gal at 20 °C. Combustible., Relative density (water = 1): 1.07 | |
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Vapor Density |
6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air= 1), Relative vapor density (air = 1): 6.3 | |
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Vapor Pressure |
1 mmHg at 103.3 °F (NTP, 1992), 0.39 [mmHg], 0.39 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20 | |
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Product Name |
Triethyl phosphate | |
Color/Form |
Liquid, Colorless, high-boiling liquid | |
CAS RN |
78-40-0 | |
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Melting Point |
-69.5 °F (NTP, 1992), -56.4 °C, -57 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.